2-(2-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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Overview
Description
2-(2-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of dihydrothiazoles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(2-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-OXAZOLE: Similar structure but with an oxygen atom instead of sulfur in the ring.
2-(2-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-IMIDAZOLE: Similar structure but with two nitrogen atoms in the ring.
Uniqueness
2-(2-METHYLPHENYL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which can impart distinct chemical and biological properties compared to its oxygen or nitrogen analogs.
Properties
IUPAC Name |
2-(2-methylphenyl)-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-16-6-2-3-7-18(16)20-22-17(15-25-20)14-23-10-12-24(13-11-23)19-8-4-5-9-21-19/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAYFWJYCMVDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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